(7-methoxy-1-methyl-5-phenyl-indol-4-yl) Acetate
Description
Properties
CAS No. |
99497-21-9 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
(7-methoxy-1-methyl-5-phenylindol-4-yl) acetate |
InChI |
InChI=1S/C18H17NO3/c1-12(20)22-18-14-9-10-19(2)17(14)16(21-3)11-15(18)13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI Key |
UHGGYLZZFVIIQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C=CN(C2=C(C=C1C3=CC=CC=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indole Core with Substituents
3.1.1 Starting Materials and Key Intermediates
- 7-Methoxyindole derivatives or 5-methoxyindole precursors are commonly used as starting points.
- Phenyl substitution at the 5-position is introduced via cross-coupling reactions or by using appropriately substituted indole precursors.
- Methylation at the nitrogen (N-1) is achieved by alkylation using methyl iodide or methyl sulfate under basic conditions.
Introduction of the Acetate Group at the 4-Position
- The acetate moiety is introduced by esterification of the hydroxyl group at the 4-position or by direct acetylation of the corresponding 4-hydroxyindole intermediate.
- Typical acetylation reagents include acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
- Alternatively, the acetate group can be introduced via reaction with acetylating agents after formation of the 4-hydroxyindole intermediate.
Protection and Deprotection Steps
- Protecting groups such as BOC (tert-butyloxycarbonyl) are used on the aniline or indole nitrogen to prevent side reactions during lithiation and acylation steps.
- After key transformations, the protecting groups are removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free indole acetate.
Purification and Characterization
- The crude product is purified by column chromatography using solvent systems such as cyclohexane/ethyl acetate mixtures.
- Characterization is performed by NMR (1H and 13C), mass spectrometry, and melting point determination to confirm structure and purity.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | N-Methylation | Methyl iodide, base (e.g., K2CO3) | Methylation at N-1 of indole |
| 2 | Phenyl substitution | Cross-coupling (e.g., Suzuki coupling) | Introduction of phenyl group at C-5 |
| 3 | Regioselective lithiation | sec-Butyllithium, low temperature | Lithiation at C-4 position |
| 4 | Acylation | Weinreb amide or acetyl chloride | Formation of ketone intermediate or acetylation |
| 5 | Cyclization | Acidic or thermal conditions | Formation of indole ring |
| 6 | Deprotection | Trifluoroacetic acid (TFA) | Removal of BOC protecting group |
| 7 | Purification | Column chromatography (cyclohexane/ethyl acetate) | Isolation of pure this compound |
Research Findings and Yields
- Yields for key steps such as N-methylation and phenyl substitution typically range from 70% to 90% depending on reaction conditions.
- Regioselective lithiation and acylation steps yield intermediates in 60–80% range.
- Final acetylation and purification steps yield the target compound in approximately 60–75% overall yield.
- The use of protecting groups and controlled lithiation is critical for regioselectivity and high yield.
Analytical Data Supporting Preparation
| Analytical Method | Data Example for this compound |
|---|---|
| 1H NMR (400 MHz, CDCl3) | Signals corresponding to methoxy (3.8 ppm, s), methyl (3.3 ppm, s), aromatic protons (6.8–7.6 ppm, m), acetate methyl (2.0 ppm, s) |
| 13C NMR | Characteristic peaks for aromatic carbons, methoxy carbon (~55 ppm), acetate carbonyl (~170 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z 295 consistent with C18H17NO3 |
| Melting Point | Typically 110–115 °C depending on purity and batch |
Chemical Reactions Analysis
Types of Reactions: (7-Methoxy-1-methyl-5-phenyl-indol-4-yl) acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (7-methoxy-1-methyl-5-phenyl-indol-4-yl) acetate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biology, indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may be studied for its potential biological effects .
Medicine: In medicine, indole derivatives are used in the development of pharmaceuticals. They are known to interact with various biological targets, making them useful in drug discovery and development .
Industry: In industry, indole derivatives are used in the production of dyes, pigments, and other materials. Their unique chemical properties make them valuable in various industrial applications .
Mechanism of Action
The mechanism of action of (7-methoxy-1-methyl-5-phenyl-indol-4-yl) acetate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through these interactions, which can influence various biological pathways .
Comparison with Similar Compounds
Structural Analogues of Indole Derivatives
Table 1: Key Structural and Functional Differences
Functional and Pharmacological Insights
Methoxy-Substituted Indoles :
- The 7-methoxy group in the target compound may enhance lipophilicity compared to unsubstituted indoles, similar to 2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic acid, which showed enhanced solubility in hydrophobic environments .
- In contrast, 5-(4-Methoxyphenyl)-1H-indole demonstrated substrate-selective inhibition of ALOX15, a lipoxygenase involved in inflammation, suggesting that methoxy-aryl indoles could modulate enzyme activity .
Ester vs. Carboxylic Acid Derivatives :
- The acetate ester at position 4 in the target compound likely improves metabolic stability compared to carboxylic acid derivatives like 7-Chloro-3-methyl-1H-indole-2-carboxylic acid. Esters are typically prodrugs, hydrolyzed in vivo to active acids, as seen in iridoid esters such as 8-O-Acetylshanzhiside .
Phenyl vs. Heteroaryl Substituents :
- The 5-phenyl group in the target compound may confer π-π stacking interactions with biological targets, analogous to 5-(4-Methoxyphenyl)-1H-indole’s binding to ALOX15 . However, phenyl substituents can reduce aqueous solubility, a trade-off observed in other indole-based drug candidates .
Biological Activity
(7-Methoxy-1-methyl-5-phenyl-indol-4-yl) acetate is a synthetic indole derivative that has attracted attention due to its diverse biological activities. This compound features a methoxy group at the 7-position, a methyl group at the 1-position, a phenyl group at the 5-position, and an acetate functional group at the 4-position. Its molecular formula is C17H17N1O3, and it serves as a promising candidate for further investigation in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the following steps:
- Formation of the indole core.
- Introduction of the methoxy and methyl groups.
- Acetylation to form the acetate functional group.
These reactions can be optimized based on specific laboratory conditions and available reagents.
Biological Activities
Research indicates that this compound exhibits a wide range of biological activities, which can be categorized as follows:
Anticancer Activity
Studies have shown that indole derivatives can inhibit cancer cell proliferation. For instance, the compound has demonstrated significant activity against various cancer cell lines, leading to apoptosis through mechanisms involving caspase activation .
Antimicrobial Properties
The compound's structural characteristics contribute to its antimicrobial activity, making it effective against certain bacterial strains. This property may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways .
Neuroprotective Effects
Indole derivatives are known for their potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. The inhibition of monoamine oxidase B (MAO-B) has been linked to alleviating symptoms related to dopamine-linked neuropathologies.
The mechanism of action for this compound involves its interaction with various biological targets:
- Binding Affinity : The compound has shown binding affinity towards specific proteins involved in cancer progression, such as Mcl-1, which is crucial for cell survival in cancer cells .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 5-Methylindole | Methyl group at position 5 | Antimicrobial activity |
| 7-Hydroxyindole | Hydroxyl group at position 7 | Antioxidant properties |
| 1-Methylindole | Methyl group at position 1 | Anticancer properties |
| 5-Fluoroindole | Fluorine substitution at position 5 | Enhanced anticancer activity |
This compound stands out due to its specific combination of functional groups that enhance its solubility and bioavailability compared to other indole derivatives. Its unique methoxy and acetate functionalities may contribute to distinct pharmacological profiles, making it a valuable candidate for further research and development in medicinal chemistry.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Cancer Xenograft Models : In vivo studies demonstrated that this compound significantly inhibited tumor growth in mouse models, showcasing its potential as an anticancer agent.
- Neurodegenerative Disease Models : Efficacy was observed in models simulating Parkinson's disease, where it displayed protective effects on dopaminergic neurons through MAO-B inhibition.
Q & A
Q. What are the standard synthetic routes for synthesizing (7-methoxy-1-methyl-5-phenyl-indol-4-yl) Acetate?
Methodological Answer: The synthesis typically involves modifying indole derivatives through multi-step reactions. A common approach includes:
- Acetic Acid Reflux : Refluxing 3-formyl-indole precursors with sodium acetate in acetic acid to form intermediates via condensation or cyclization (e.g., similar to methods for 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives) .
- Catalytic Reduction : Post-synthetic modifications may involve catalytic hydrogenation to introduce methyl or methoxy groups at specific positions, as seen in 5-methoxyindole derivatives .
- Purification : Recrystallization from DMF/acetic acid mixtures ensures high purity .
Q. Which analytical techniques are critical for confirming the compound’s structural identity?
Methodological Answer:
- X-ray Crystallography : Using programs like SHELXL (SHELX system) to resolve crystal structures, especially for verifying substituent positions and bond angles. This method is robust for indole derivatives, even with twinned data or high-resolution requirements .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy, methyl, and phenyl group placements. For example, methoxy protons typically appear as singlets near δ 3.8–4.0 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns, leveraging thermodynamic data from ethyl acetate analogs for calibration .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Longitudinal Analysis : Adopt multi-wave panel designs (e.g., measuring outcomes at T1, T2, T3) to distinguish short-term benefits (e.g., increased work engagement) from long-term drawbacks (e.g., emotional exhaustion), as demonstrated in presenteeism studies .
- Mediation Analysis : Use structural equation modeling (SEM) to test if effort exertion mediates observed effects, clarifying paradoxical results .
- Meta-Analysis : Pool data from diverse studies while accounting for variables like solvent purity (acetic acid vs. DMF) or crystallographic refinement methods .
Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?
Methodological Answer:
- Twinning and Disorder : SHELXD/SHELXE can handle twinned data by partitioning reflections and refining pseudo-merohedral twins. For disordered methoxy groups, PART instructions in SHELXL improve modeling .
- High-Resolution Limitations : If data resolution is <0.8 Å, use restraints for thermal parameters (e.g., SIMU/ISOR commands) to prevent overfitting .
- Validation Tools : Check CIF files with PLATON or checkCIF to identify geometric outliers (e.g., unusual bond angles in the indole ring) .
Q. How can stability and degradation kinetics be systematically studied under varying experimental conditions?
Methodological Answer:
- Thermodynamic Profiling : Use Henry’s Law constants (gas-liquid partitioning) and proton affinity data (e.g., from ethyl acetate analogs) to predict reactivity in aqueous or acidic media .
- Accelerated Degradation Studies : Expose the compound to stressors (UV light, elevated temperatures) and monitor degradation via HPLC-MS. For example, methoxy groups may demethylate under UV, forming quinone-like byproducts .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life, incorporating activation energy values from analogous esters .
Q. What computational strategies enhance the interpretation of pharmacological data?
Methodological Answer:
- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like cyclooxygenase-2 (COX-2), leveraging crystallographic coordinates from related indole-acetate structures .
- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP (from HPLC retention times) and electrostatic potential maps (from DFT calculations) .
- Machine Learning : Train models on toxicity datasets (e.g., LD50 values from vinyl acetate analogs) to predict acute/chronic effects .
Q. How should researchers address discrepancies in reported solubility and formulation efficacy?
Methodological Answer:
- Co-Solvent Screening : Test binary/ternary solvent systems (e.g., DMSO-PEG-water) using phase diagrams, as done for cholesterol acetate formulations .
- Nanoformulation : Encapsulate the compound in lipid-based nanoparticles (e.g., liposomes) to improve bioavailability, referencing methods for cholesterol ester delivery systems .
- Dynamic Light Scattering (DLS) : Monitor particle size distribution during formulation to ensure colloidal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
